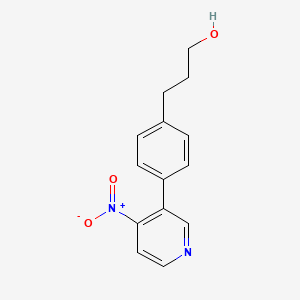
3-(4-(4-Nitropyridin-3-yl)phenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(4-Nitropyridin-3-yl)phenyl)propan-1-ol is an organic compound that belongs to the class of nitrophenyl ethers It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a phenyl ring and a propanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Nitropyridin-3-yl)phenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the nitration of 4-hydroxypyridine to obtain 4-hydroxy-3-nitropyridine, which is then reacted with 4-bromophenylpropanol under specific conditions to yield the desired compound . The reaction typically requires the use of a strong acid catalyst and controlled temperature conditions to ensure the selective formation of the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(4-Nitropyridin-3-yl)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-(4-Nitropyridin-3-yl)phenyl)propanal or 3-(4-(4-Nitropyridin-3-yl)phenyl)propanone.
Reduction: Formation of 3-(4-(4-Aminopyridin-3-yl)phenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-(4-Nitropyridin-3-yl)phenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-(4-Nitropyridin-3-yl)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-(4-Aminopyridin-3-yl)phenyl)propan-1-ol: Similar structure but with an amino group instead of a nitro group.
3-(4-(4-Chloropyridin-3-yl)phenyl)propan-1-ol: Contains a chloro group instead of a nitro group.
3-(4-(4-Methoxypyridin-3-yl)phenyl)propan-1-ol: Features a methoxy group in place of the nitro group.
Uniqueness
The presence of the nitro group in 3-(4-(4-Nitropyridin-3-yl)phenyl)propan-1-ol imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials with specific properties .
Eigenschaften
Molekularformel |
C14H14N2O3 |
|---|---|
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
3-[4-(4-nitropyridin-3-yl)phenyl]propan-1-ol |
InChI |
InChI=1S/C14H14N2O3/c17-9-1-2-11-3-5-12(6-4-11)13-10-15-8-7-14(13)16(18)19/h3-8,10,17H,1-2,9H2 |
InChI-Schlüssel |
SJXWWBSVYTZCPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCO)C2=C(C=CN=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















